molecular formula C9H14N2 B13606741 N-methyl-2-(3-methyl-2-pyridinyl)ethanamine

N-methyl-2-(3-methyl-2-pyridinyl)ethanamine

Cat. No.: B13606741
M. Wt: 150.22 g/mol
InChI Key: LGTCVWYSLOZECK-UHFFFAOYSA-N
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Description

Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethylamine chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(3-methylpyridin-2-yl)ethyl]amine typically involves the alkylation of 3-methylpyridine with an appropriate alkylating agent, followed by amination. One common method is the reaction of 3-methylpyridine with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of methyl[2-(3-methylpyridin-2-yl)ethyl]amine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(3-methylpyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of methyl[2-(3-methylpyridin-2-yl)ethyl]amine.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl[2-(3-methylpyridin-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl[2-(3-methylpyridin-2-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but lacks the ethylamine chain.

    3-Methylpyridine: Lacks the ethylamine substitution.

    2-Methylpyridine: Different substitution pattern on the pyridine ring.

Uniqueness

Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine chain on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-(3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-8-4-3-6-11-9(8)5-7-10-2/h3-4,6,10H,5,7H2,1-2H3

InChI Key

LGTCVWYSLOZECK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCNC

Origin of Product

United States

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